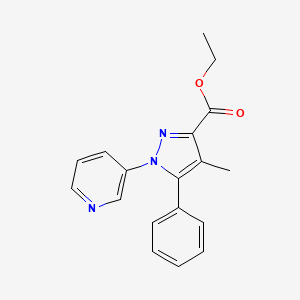
4-Methyl-5-phenyl-1-(3-pyridyl)pyrazole-3-carboxylic acid ethyl ester
Cat. No. B8428195
M. Wt: 307.3 g/mol
InChI Key: DEHARGKHGADQQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07622471B2
Procedure details


The above-obtained lithium salt of 3-methyl-4-phenyl-2,4-dioxobutanoic acid ethyl ester (1.502 g) was dissolved in ethanol (30 mL). To the resultant mixture were added 1M HCl in ethanol (8 mL) and 3-hydrazinopyridine (1.977 g) obtained from Referential Example 52, followed by refluxing for 2.5 hours. The mixture was cooled in air. The reaction mixture was alkalinized to pH 10 with an aqueous solution of sodium hydroxide. The mixture was partitioned between chloroform and water. The aqueous layer was extracted with chloroform. The organic layer was washed with saturated brine, and then dried over sodium sulfate anhydrate, followed by filtration. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (chloroform-acetone), to thereby give the title compound as an oily substance (1.428 g, 34%).

Name
3-methyl-4-phenyl-2,4-dioxobutanoic acid ethyl ester
Quantity
1.502 g
Type
reactant
Reaction Step One


[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two





Name
Identifiers


|
REACTION_CXSMILES
|
[Li].[CH2:2]([O:4][C:5](=[O:18])[C:6](=O)[CH:7]([CH3:16])[C:8]([C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=O)[CH3:3].Cl.[NH:20]([C:22]1[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=1)[NH2:21].[OH-].[Na+]>C(O)C>[CH2:2]([O:4][C:5]([C:6]1[C:7]([CH3:16])=[C:8]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=2)[N:20]([C:22]2[CH:23]=[N:24][CH:25]=[CH:26][CH:27]=2)[N:21]=1)=[O:18])[CH3:3] |f:4.5,^1:0|
|
Inputs


Step One
Step Two
[Compound]
|
Name
|
resultant mixture
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1.977 g
|
|
Type
|
reactant
|
|
Smiles
|
N(N)C=1C=NC=CC1
|
|
Name
|
|
|
Quantity
|
8 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
by refluxing for 2.5 hours
|
|
Duration
|
2.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled in air
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was partitioned between chloroform and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous layer was extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate anhydrate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
followed by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (chloroform-acetone)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1=NN(C(=C1C)C1=CC=CC=C1)C=1C=NC=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
